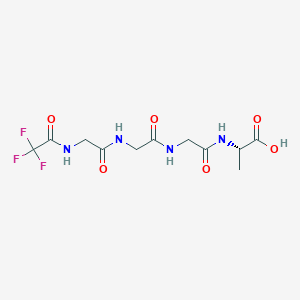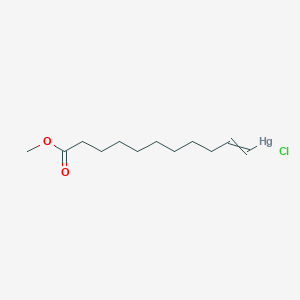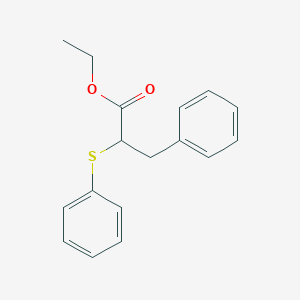![molecular formula C12H11N3O B14634333 N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine CAS No. 54196-51-9](/img/structure/B14634333.png)
N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine is a chemical compound that belongs to the class of hydroxylamines. This compound features a phenyl group and a pyrimidinyl group attached to an ethylidene moiety, which is further linked to a hydroxylamine group. The presence of both aromatic rings and the hydroxylamine functionality makes this compound interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine typically involves the condensation of a phenyl-substituted ketone with a pyrimidinyl-substituted amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylhydroxylamine: Lacks the pyrimidinyl group, making it less versatile in certain applications.
Pyrimidinylhydroxylamine: Lacks the phenyl group, affecting its chemical reactivity and biological activity.
Uniqueness
N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine is unique due to the presence of both phenyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
54196-51-9 |
|---|---|
Fórmula molecular |
C12H11N3O |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
N-(1-phenyl-2-pyrimidin-4-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C12H11N3O/c16-15-12(10-4-2-1-3-5-10)8-11-6-7-13-9-14-11/h1-7,9,16H,8H2 |
Clave InChI |
XSDFVPDKCZKKHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)CC2=NC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
![Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14634279.png)
![3-[(Oxan-2-yl)oxy]butan-2-one](/img/structure/B14634283.png)
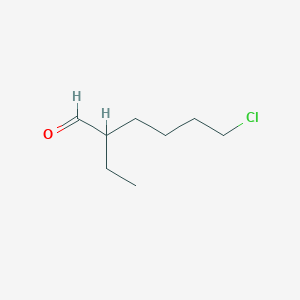
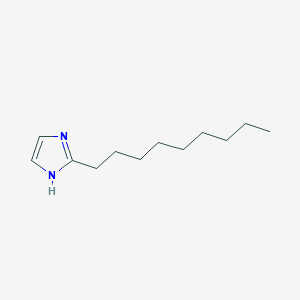
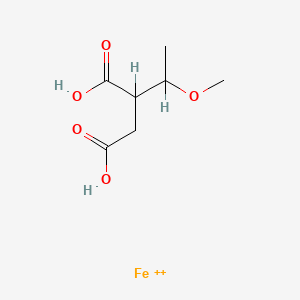
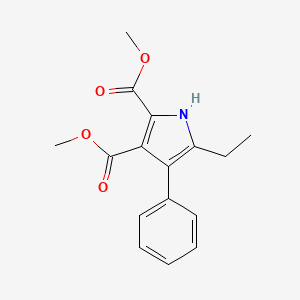
![(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol](/img/structure/B14634310.png)
